REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([CH2:9][CH3:10])[CH:4]=1.[NH3:11].O>>[CH2:9]([C:5]1[CH:4]=[C:3]([CH2:2][NH2:11])[N:7]([CH3:8])[N:6]=1)[CH3:10] |f:1.2|
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Name
|
|
Quantity
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660 mg
|
Type
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reactant
|
Smiles
|
BrCC1=CC(=NN1C)CC
|
Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN(C(=C1)CN)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |